molecular formula C9H18N2O2 B014835 1-Boc-piperazine CAS No. 57260-71-6

1-Boc-piperazine

Cat. No.: B014835
CAS No.: 57260-71-6
M. Wt: 186.25 g/mol
InChI Key: CWXPZXBSDSIRCS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that piperazine derivatives are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . They are key components of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) and Sildenafil (sold as Viagra) .

Mode of Action

1-Boc-piperazine is an N-Boc protected piperazine . It undergoes Buchwald-Hartwig coupling reactions with aryl halides . This reaction involves the cross-coupling of this compound with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . The result is the formation of corresponding amine derivatives .

Biochemical Pathways

Piperazine derivatives have been involved in the 5-ht1ar/bdnf/pka pathway , which is crucial for antidepressant activity. More research is needed to confirm the specific pathways affected by this compound.

Pharmacokinetics

They serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

The formation of corresponding amine derivatives through buchwald-hartwig coupling reactions with aryl halides is a known result of its action .

Action Environment

It’s known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It’s a weak base with two pKb of 5.35 and 9.73 at 25 °C . Piperazine readily absorbs water and carbon dioxide from the air . These properties may influence its action and stability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl piperazine-1-carboxylate can be synthesized through the N-Boc protection of piperazine. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding tert-butyl piperazine-1-carboxylate in high purity .

Industrial Production Methods

Industrial production of tert-butyl piperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Properties

IUPAC Name

tert-butyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXPZXBSDSIRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Record name 1-boc-piperazine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205884
Record name N-t-Butoxycarbonylpiperazine
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57260-71-6
Record name N-BOC-Piperazine
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URL https://commonchemistry.cas.org/detail?cas_rn=57260-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name tert-Butyl piperazine-1-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-t-Butoxycarbonylpiperazine
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Record name tert-butyl piperazine-1-carboxylate
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Record name TERT-BUTYL PIPERAZINE-1-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

Part B: To a solution of the bromophenyl ether of Part A (10.0 g, 41.1 mmol) in toluene (80 mL) was added 1-tert-butylcarbonylpiperazine (Lancaster, 9.2 g, 49.4 mmol) and sodium tert-butoxide (Fluka, 5.5 g, 57.5 mmol). The reaction stirred at ambient temperature for twenty minutes. BINAP (Aldrich, 0.8 g, 1.2 mmol) and tris(dibenzylideacetone)dipalladium (0) (Aldrich, 0.4 g, 0.4 mmol) were then added and the reaction was stirred at 80° C. until the bromide was exhausted. Work up comprised cooling the mixture to ambient temperature, filtering through a Celite® pad, and concentrating the filtrate. The resulting residue was purified on silica gel (ethyl acetate/hexanes) to afford the BOC-piperazine as a black oil (6.4 g, 44% yield). 1H NMR showed the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylideacetone)dipalladium (0)
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid(piperidin-4-ylmethyl)amide (28.6 g, 104 mmol), 4-(3-chloropropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester (33.9 g, 104 mmol), sodium iodide (7.8 g, 52 mmol), and triethylamine (29 mL, 209 mmol) in N,N-dimethylformamide (70 mL) was stirred at 90° C. for 4 hours. The cooled reaction mixture was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with water (three times) and brine, dried (Na2SO4) and the solvents evaporated in vacuo. The crude product was purified by silica gel chromatography (5% methanol-dichloromethane) and crystallization from ethyl acetate-hexane to give 4-[3-(4-{[2,3-dihydrobenzo[1,4]dioxin-5-carbonyl)amino]-methyl}piperidin-1-yl)propane-1-sulfonyl]piperazine-1-carboxylic acid tert-butyl ester (37.5 g, 64%); m.p. 130-132° C. Analysis for C27H43N4O7 S: Calcd.: C, 57.12; H, 7.63; N, 9.87. Found: C, 57.01; H, 7.40; N, 9.94.
Name
2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid(piperidin-4-ylmethyl)amide
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred solution of the 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid (pyridin-4-ylmethyl)amide (1.30 g, 4.8 mmol) and 4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester (prepared from the corresponding chloro compound by treatment with sodium iodide in actone) (2.12 g, 5.1 mmol) in acetonitrile (25 mL) was heated under reflux for 8 hours. The mixture was concentrated in vacuo and the residue was triturated with ethyl acetate. Filtration gave the crude pyridinium iodide which was dissolved in methanol (25 mL) and water (5 mL), and hydrogenated over platinum(IV) oxide (450 mg) at atmospheric pressure for 16 hours. The mixture was filtered through Celite® and the filtrate was partitioned between dichloromethane and aqueous ammonium hydroxide. The dichloromethane was dried (Na2SO4) and evaporated in vacuo. Purification of the residue by silica gel chromatography gave 4-[3-(4-{[2,3-dihydrobenzo[1,4]dioxin-5-carbonyl)amino]methyl}pyridin-1-yl)propane-1-sulfonyl]piperazine-1-carboxylic acid tert-butyl ester (1.05 g, 39%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
450 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 5-[((2S)oxiran-2-yl)methoxy]-2-methylbenzothiazole, a compound of formula (3) (6.2 g, 28 mmol), and tert-butyl 1-piperazinecarboxylate, a compound of formula (4) (5.7 g, 31 mmol), in methylene chloride (200 ml), was added ytterbium (111) trifluoromethanesulfonate (1.73 g, 28 mmol). The resulting solution was allowed to stir at room temperature overnight. The solvent was evaporated (in vacuo), to yield a semi-solid, which was chromatographed on silica gel, eluting with 5% methanol/methylene chloride, to yield (2S)-1-(2-methylbenzothiazol-5-yloxy)butan-2-ol, tert butyl piperazinecarboxylate as a clear oil (9.5 g, 23 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 4 )
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
1-Boc-piperazine
Customer
Q & A

Q1: What is the significance of tert-butyl piperazine-1-carboxylate in synthetic chemistry?

A: Tert-butyl piperazine-1-carboxylate serves as a crucial building block in synthesizing various biologically active compounds. Its significance lies in the presence of both a protected amine (tert-butyloxycarbonyl, Boc) and a reactive secondary amine. This allows for selective modifications, enabling the creation of diverse molecular structures with potential pharmaceutical applications. For instance, it has been utilized in the synthesis of Fluphenazine hydrochloride [], a medication used to treat psychotic disorders.

Q2: Can you elaborate on the role of tert-butyl piperazine-1-carboxylate in synthesizing Fluphenazine hydrochloride?

A: In the synthesis of Fluphenazine hydrochloride, tert-butyl piperazine-1-carboxylate acts as a starting material. [] It undergoes a nucleophilic substitution reaction with 1-bromo-3-chloropropane, followed by further modifications and deprotection steps, ultimately leading to the target compound. This synthetic route highlights the versatility of tert-butyl piperazine-1-carboxylate in constructing complex molecules.

Q3: The research mentions an "unknown impurity" identified during the synthesis of Fluphenazine hydrochloride. What can you tell us about this?

A: While synthesizing Fluphenazine hydrochloride using tert-butyl piperazine-1-carboxylate, researchers encountered an unknown impurity. [] The impurity was successfully isolated and subsequently characterized using spectral data. This finding emphasizes the importance of thorough analysis and quality control during chemical synthesis, even when utilizing established building blocks like tert-butyl piperazine-1-carboxylate.

Q4: Beyond Fluphenazine hydrochloride, what other applications have been explored for compounds derived from tert-butyl piperazine-1-carboxylate?

A: The research highlights the synthesis and evaluation of novel N-substituted piperazine derivatives for potential use as acaricides. [] These derivatives, synthesized using tert-butyl piperazine-1-carboxylate as a starting material, exhibited promising acaricidal activity against various mite species. This demonstrates the potential of utilizing tert-butyl piperazine-1-carboxylate as a scaffold for developing new agrochemicals.

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